2-{[2-(3-METHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-{[2-(3-METHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to interact with a variety of targets, including bacterial cell division protein ftsz , and various receptors in the human body .
Mode of Action
Similar compounds have been found to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways, leading to downstream effects such as antimicrobial activity and a variety of other biological activities .
Result of Action
Similar compounds have been found to have a variety of effects, including antimicrobial activity and a variety of other biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-METHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Imidazole Ring: Starting with a suitable precursor, the imidazole ring can be synthesized through a cyclization reaction involving an aldehyde, an amine, and a source of nitrogen.
Thioether Formation: The imidazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the thioether-imidazole compound can be reacted with a thiazole derivative under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the imidazole or thiazole rings, potentially altering their electronic properties.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.
Biology
Biologically, imidazole and thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its dual-ring structure might interact with various biological targets, making it a versatile scaffold for drug design.
Industry
Industrially, the compound could find applications in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
2-((5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide: Lacks the m-tolyl group, which may affect its biological activity and chemical properties.
2-((5-phenyl-2-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide: Has a p-tolyl group instead of m-tolyl, potentially altering its steric and electronic characteristics.
Uniqueness
The presence of the m-tolyl group in 2-{[2-(3-METHYLPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE may confer unique properties, such as specific binding interactions or enhanced stability, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-14-6-5-9-16(12-14)19-24-18(15-7-3-2-4-8-15)20(25-19)28-13-17(26)23-21-22-10-11-27-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSBJXPSAZTYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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